molecular formula C13H19N B12647555 6-(sec-Butyl)-1,2,3,4-tetrahydroquinoline CAS No. 84682-11-1

6-(sec-Butyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B12647555
CAS No.: 84682-11-1
M. Wt: 189.30 g/mol
InChI Key: SGEUVWGCLKXHFC-UHFFFAOYSA-N
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Description

6-(sec-Butyl)-1,2,3,4-tetrahydroquinoline is a chemical compound of significant interest in medicinal and synthetic chemistry due to its core tetrahydroquinoline (THQ) scaffold. The tetrahydroquinoline structure is a privileged motif in drug discovery, found in a wide array of bioactive molecules and natural products with documented pharmacological activities . This specific derivative, featuring a sec-butyl substituent, serves as a versatile building block for the research and development of new therapeutic agents. The tetrahydroquinoline core is associated with diverse biological activities. Research into similar analogs has demonstrated potential in various therapeutic areas, including as anti-infectives (antibacterial, antifungal, antiviral) , central nervous system agents (antidepressants, neuroprotective agents) , and cardiovascular therapeutics (antiarrhythmics, antihypertensives) . Furthermore, tetrahydroquinoline derivatives are being investigated for their potential in treating metabolic diseases and cancer . The sec-butyl side chain in this particular compound can be critical for structure-activity relationship (SAR) studies, as alkyl substituents at various positions on the ring system are known to profoundly influence the compound's lipophilicity, metabolic stability, and overall binding affinity to biological targets . Synthetically, tetrahydroquinolines like this one are often accessed via efficient domino or cascade reactions, which are highly valued for their atom economy and ability to construct complex substitution patterns in a single operation . Common strategies for forming the THQ core include reduction-reductive amination sequences, acid-catalyzed ring closures, and metal-promoted processes . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the product's suitability for their specific investigative purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84682-11-1

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

6-butan-2-yl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C13H19N/c1-3-10(2)11-6-7-13-12(9-11)5-4-8-14-13/h6-7,9-10,14H,3-5,8H2,1-2H3

InChI Key

SGEUVWGCLKXHFC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC2=C(C=C1)NCCC2

Origin of Product

United States

Synthetic Methodologies for 6 Sec Butyl 1,2,3,4 Tetrahydroquinoline and Analogues

Strategies for Constructing the Tetrahydroquinoline Core

The formation of the tetrahydroquinoline ring system is a central theme in the synthesis of this class of compounds. Various synthetic strategies have been developed to achieve this, each with its own set of advantages and applications.

Cyclization Reactions in Tetrahydroquinoline Synthesis

Cyclization reactions represent a powerful approach for assembling the tetrahydroquinoline framework. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds in a single or sequential manner.

The Povarov reaction is a well-established and versatile method for synthesizing tetrahydroquinolines. thieme-connect.combohrium.com It is an aza-Diels-Alder reaction that typically involves the [4+2] cycloaddition of an imine with an electron-rich alkene. researchgate.netbeilstein-journals.org This reaction can be performed as a one-pot, three-component reaction (3CR) using an aniline, an aldehyde, and a dienophile, which has made it a popular and efficient strategy. eurekaselect.comresearchgate.net

The reaction can be catalyzed by various Lewis and Brønsted acids. bohrium.com The choice of catalyst can influence the reaction's efficiency and, in some cases, its stereoselectivity. thieme-connect.com Modifications to the Povarov reaction have expanded its scope, allowing for the use of a wider range of substrates, including different anilines, aldehydes, and alkenes. bohrium.combeilstein-journals.org For instance, the use of in situ generated β-enamino esters as dienophiles has been successfully demonstrated. beilstein-journals.org The reaction can also be carried out under various conditions, including the use of microwave irradiation and heterogeneous catalysis, which can lead to improved yields and more environmentally friendly procedures. bohrium.com

Table 1: Examples of Catalysts and Conditions in Povarov Reactions for Tetrahydroquinoline Synthesis

CatalystDienophileReaction ConditionsYield (%)Reference
InCl₃Cyclic vinyl ethersNot specifiedGood bohrium.com
p-Toluenesulfonic acidMethyl propiolateEthanol41-67 beilstein-journals.org
Trifluoroacetic acid3,4-Dihydro-2H-pyran-2-methanolNot specifiedNot specified nih.gov
IodineStyrenesDMSO, 80–130°CModerate to good organic-chemistry.org
Sc(OTf)₃Oxindole derivativeDichloroethane, 35°CUp to 97 nih.gov

Intramolecular cyclization provides another important route to the tetrahydroquinoline skeleton. nih.gov These reactions often involve the formation of a key bond within a pre-assembled acyclic precursor. One such strategy is the intramolecular eurekaselect.comthieme-connect.com-hydride shift followed by cyclization, which has been used to construct spiro-tetrahydroquinoline frameworks. nih.gov This process is often triggered by a Knoevenagel condensation and can be catalyzed by Lewis acids like TiCl₄ or ZnCl₂. nih.gov

Another approach involves the intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines, which can be catalyzed by gold compounds. organic-chemistry.org This method offers good substrate compatibility and high efficiency. Additionally, secondary N-arylamides can undergo intermolecular dehydrative [4+2] aza-annulation with alkenes to form 3,4-dihydroquinolines, which can then be reduced to tetrahydroquinolines. organic-chemistry.org Iron-catalyzed intramolecular nitrene C-H insertion has also been reported as a one-step route to 2-aryl-1,2,3,4-tetrahydroquinolines. nih.gov

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, thereby minimizing waste and synthetic steps. frontiersin.orgorganic-chemistry.org The Povarov reaction, when performed as a three-component reaction, is a prime example of an MCR used for tetrahydroquinoline synthesis. researchgate.netresearchgate.net This approach allows for the generation of a diverse library of tetrahydroquinoline derivatives by varying the aniline, aldehyde, and alkene components. nih.gov

The Doebner reaction, a classic MCR for synthesizing quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid, can also be considered a related approach, although it yields quinolines that would require a subsequent reduction step to produce tetrahydroquinolines. nih.gov The development of new MCRs continues to be an active area of research, offering novel and efficient pathways to complex heterocyclic structures like tetrahydroquinolines. frontiersin.org

Reductive and Hydrogenation Pathways

Reductive methods, particularly the catalytic hydrogenation of quinolines and their derivatives, are a direct and atom-economical approach to obtaining 1,2,3,4-tetrahydroquinolines. thieme-connect.comthieme-connect.com

The selective hydrogenation of the nitrogen-containing ring of quinoline (B57606) and its substituted analogs is a common and effective method for preparing 1,2,3,4-tetrahydroquinolines. acs.orgrsc.org This transformation can be achieved using a variety of catalysts, including both precious and non-precious metals.

Supported gold catalysts have shown excellent performance in the chemoselective hydrogenation of quinolines, allowing for the preservation of various functional groups. acs.org Palladium-based catalysts, such as palladium on nitrogen-doped carbon (Pd/CN), have also been developed for the efficient hydrogenation of quinolines under mild conditions. rsc.orgrsc.org These catalysts often exhibit high activity and stability, allowing for their reuse. rsc.org

In addition to precious metals, catalysts based on non-noble metals like cobalt have emerged as effective alternatives. thieme-connect.comthieme-connect.combohrium.com For example, granular cobalt catalysts prepared in situ from Co(OAc)₂ and zinc powder have been used for the hydrogenation of quinolines in aqueous solution. thieme-connect.com Cobalt-amido cooperative catalysts have been employed for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines, which can subsequently be reduced to tetrahydroquinolines. nih.govresearchgate.net Ruthenium-based catalysts have also been explored, with some systems showing unusual chemoselectivity for the hydrogenation of the carbocyclic ring of quinolines to give 5,6,7,8-tetrahydroquinolines. rsc.org

Table 2: Catalytic Systems for the Hydrogenation of Quinolines

Catalyst SystemProductReaction ConditionsYield (%)Reference
Au/HSA-TiO₂1,2,3,4-Tetrahydroquinoline (B108954)Toluene, 2 MPa H₂High acs.org
Pd/CN1,2,3,4-Tetrahydroquinolines50 °C, 20 bar H₂86.6–97.8 rsc.orgrsc.org
Co(OAc)₂·4H₂O / Zn1,2,3,4-TetrahydroquinolinesH₂O, 30 bar H₂, 15 hUp to 96 thieme-connect.com
Co-amido complex / H₃N·BH₃1,2-DihydroquinolinesTHF, 25 °C, 20 hGood to excellent nih.govresearchgate.net
Ru(η³-methallyl)₂(cod)–PhTRAP5,6,7,8-TetrahydroquinolinesNot specifiedNot specified rsc.org
Co-containing composites1,2,3,4-TetrahydroquinolinesNot specified90-100 bohrium.com
Borrowing Hydrogen Methodology

The Borrowing Hydrogen (BH) methodology represents a highly atom-economical and environmentally conscious strategy for forming C-N and C-C bonds. nih.govyoutube.com This one-pot reaction typically utilizes an alcohol and an amine to produce a more complex amine with water as the sole byproduct. youtube.comacs.org The process begins with a metal catalyst "borrowing" hydrogen from an alcohol to form a temporary carbonyl intermediate. youtube.com This intermediate then reacts with an amine, and the catalyst subsequently returns the hydrogen to complete the reaction cycle. nih.gov

A notable application of this is the synthesis of THQs from 2-aminobenzyl alcohols and a secondary alcohol. nih.govacs.org A manganese(I) PN³ pincer complex has been shown to be an effective catalyst for this transformation. nih.gov The reaction proceeds through a cascade of dehydrogenation, condensation, and subsequent hydrogenation to selectively yield the 1,2,3,4-tetrahydroquinoline product. nih.govacs.org This method avoids the need for pre-synthesized quinolines and external reducing agents. nih.gov

Table 1: Manganese-Catalyzed Borrowing Hydrogen Synthesis of Tetrahydroquinolines

ReactantsCatalyst SystemBaseKey FeaturesRef
2-Aminobenzyl alcohol, Secondary alcoholManganese(I) PN³ pincer complexKH, KOHOne-pot cascade; Atom-efficient; Water is the only byproduct. nih.govacs.org
2-Aminobenzyl alcohol, AcetophenoneManganese(I) PN³ pincer complexKH, KOHForms a mixture of quinoline and tetrahydroquinoline due to insufficient hydrogen donor. acs.org

This methodology's use of various aliphatic alcohols makes it a viable pathway for synthesizing analogues with diverse substituents on the heterocyclic ring, including the sec-butyl group at the C-6 position, by starting with the appropriately substituted 2-aminobenzyl alcohol.

Transfer Hydrogenation Techniques

Transfer hydrogenation is a powerful and widely used technique for the reduction of N-heteroarenes, including the conversion of quinolines to tetrahydroquinolines. organic-chemistry.orgnih.gov This method employs a stable organic or inorganic molecule as a hydrogen source, transferring hydrogen to the substrate via a metal catalyst, thus avoiding the use of high-pressure gaseous hydrogen. organic-chemistry.orgrsc.org

Common hydrogen donors include Hantzsch esters, ammonia-borane (H₃N·BH₃), and simple alcohols like isopropanol. organic-chemistry.orgnih.gov Various transition metal complexes based on ruthenium, cobalt, and gold have been developed to catalyze this transformation with high efficiency. organic-chemistry.org

Cobalt-Catalyzed Transfer Hydrogenation : Inexpensive cobalt complexes, such as CoBr₂ combined with a terpyridine ligand, can effectively catalyze the transfer hydrogenation of N-heteroarenes using ammonia-borane as the reductant under ambient conditions. organic-chemistry.org Some cobalt-amido catalysts have been precisely controlled to achieve partial hydrogenation, yielding 1,2-dihydroquinolines, but overreduction to the tetrahydroquinoline is a common competing reaction. nih.gov

Ruthenium-Catalyzed Transfer Hydrogenation : Commercially available RuCl₃·xH₂O is an effective precatalyst for the reduction of quinolines using ammonia-borane as the hydrogen source, providing excellent yields of the corresponding tetrahydroquinolines. organic-chemistry.org

Organocatalytic Transfer Hydrogenation : Chiral Brønsted acids, such as BINOL-derived phosphoric acids, can catalyze the enantioselective transfer hydrogenation of quinolines using Hantzsch esters as the hydrogen source. rsc.org This approach is particularly valuable for synthesizing chiral THQs.

Table 2: Selected Transfer Hydrogenation Systems for Quinolines

Catalyst SystemHydrogen SourceKey FeaturesRef
CoBr₂·H₂O / TerpyridineNH₃·BH₃Inexpensive catalyst, ambient conditions. organic-chemistry.org
RuCl₃·xH₂ONH₃·BH₃Commercially available precatalyst, good yields. organic-chemistry.org
Gold / Chiral PhosphateHantzsch EsterTandem hydroamination/asymmetric transfer hydrogenation. organic-chemistry.org
B(C₆F₅)₃ (metal-free)HydrosilanesMetal-free reduction via a 1,4-dihydroquinoline (B1252258) intermediate. organic-chemistry.org
Chiral Phosphoric AcidHantzsch EsterEnantioselective reduction of substituted quinolines. rsc.org

Regioselective Functionalization and Derivatization of Tetrahydroquinolines

The biological activity of THQ derivatives is often highly dependent on the substitution pattern. nih.gov Therefore, methods for the precise, site-specific functionalization of the THQ scaffold are of paramount importance for structural diversification and the fine-tuning of molecular properties.

Site-Specific C-H Functionalization, Particularly at C-6

Direct C-H functionalization is a highly desirable synthetic strategy as it avoids the need for pre-functionalized substrates. However, achieving regioselectivity on the six-membered aromatic ring of a fused heterocyclic system like THQ is challenging due to the inherent reactivity differences between various positions. nih.govnih.gov

A key strategy to control regioselectivity is the use of directing groups. For the nitration of tetrahydroquinoline, protecting the nitrogen atom (e.g., with an acetyl or tosyl group) is crucial. researchgate.net This deactivates the nitrogen's influence and directs the electrophilic nitration preferentially to the C-6 position, which is para to the nitrogen, leading to high yields of 6-nitro-1,2,3,4-tetrahydroquinoline. researchgate.net This nitro group can then serve as a handle for further transformations, such as reduction to an amine or conversion into other functional groups, providing a route to compounds like the target molecule.

Another approach involves directed metalation, although achieving functionalization away from the nitrogen atom can be difficult. chemrxiv.org The C-6 position is electronically favored for electrophilic substitution, a principle that can be exploited with appropriate catalysts and reaction conditions. For instance, direct C-6 arylation has been achieved in related indole (B1671886) systems by using a bulky N–P(O)tBu₂ directing group in the presence of a copper catalyst. nih.gov

Derivatization Strategies for Structural Diversification

The derivatization of the THQ core allows for the exploration of structure-activity relationships. Subtle changes to the functional groups on the scaffold can lead to significant differences in biological function. For example, in one class of THQ-based selective androgen receptor modulators, switching a C-6 nitro group to a cyano group converted the molecule from an agonist to an antagonist. nih.gov

Cascade reactions provide an efficient means of constructing complex, polysubstituted THQ derivatives from simple starting materials. researchgate.net For instance, asymmetric [4+2]-cyclization processes can be used to build enantioenriched dihydroquinolin-2-one derivatives, which are structurally related to THQs. researchgate.net These strategies highlight the potential to rapidly generate libraries of diverse compounds for screening purposes.

Introduction of Substituents at Other Positions (e.g., C-2, C-4, N-position)

Functionalization at other positions of the THQ ring is also crucial for creating structural diversity.

N-Position : The nitrogen atom is readily functionalized through N-alkylation or N-arylation reactions. A common strategy involves the introduction of a Boc (tert-butoxycarbonyl) group, which serves as a protecting group but also modifies the electronic properties of the ring system. chemicalbook.comprepchem.com The synthesis of N-substituted THQs can also be achieved in one-pot tandem reactions, for example, through a regioselective Heyns rearrangement followed by an enantioselective transfer hydrogenation. nih.gov

C-4 Position : Selective functionalization at the C-4 position has been achieved through an undirected deprotonation-capture sequence. chemrxiv.org This method uses a combination of an organolithium reagent (like t-BuLi) and a phosphoramide (B1221513) ligand to generate a highly reactive ion pair that selectively deprotonates the C-4 position, bypassing the more acidic C-2 or N-H protons. The resulting anion can be trapped with various electrophiles, including alkyl halides. chemrxiv.org Additionally, [4+2] annulation reactions between ortho-aminophenyl-substituted para-quinone methides and alkenes can produce 4-aryl-substituted THQs with high diastereoselectivity. frontiersin.orgnih.gov

C-2 Position : Regioselective deprotonative metalation can also be directed to the C-2 position. By trapping a kinetically generated heteroaryllithium species with a zinc chloride diamine complex, subsequent reactions with electrophiles can furnish C-2 substituted products while suppressing undesired side reactions. acs.org

Stereoselective Synthesis of Chiral Tetrahydroquinolines, Including 6-(sec-Butyl) Derivatives

One of the most direct methods is the asymmetric hydrogenation or transfer hydrogenation of a pre-formed quinoline substrate. rsc.orgdicp.ac.cn Chiral catalysts, often based on transition metals paired with chiral ligands or chiral Brønsted acids, can induce high levels of enantioselectivity. organic-chemistry.orgrsc.org For example, chiral phosphoric acids have been successfully used as organocatalysts to promote the highly enantioselective transfer hydrogenation of 2- and 4-substituted quinolines. organic-chemistry.orgrsc.org

Another powerful strategy involves using a chiral auxiliary. Chiral N-tert-butanesulfinyl imines are versatile intermediates that can undergo diastereoselective additions. researchgate.netua.es By starting with an appropriate chiral imine, one can construct the THQ skeleton with a defined stereocenter, after which the sulfinyl auxiliary can be easily removed. ua.es

Finally, one-pot cascade reactions that combine cyclization and asymmetric reduction steps offer an efficient route. A biomimetic reduction has been developed that uses a ruthenium complex and hydrogen gas to regenerate a catalytic amount of an NAD(P)H model, which then performs an asymmetric reduction of a quinoline intermediate in the presence of a chiral phosphoric acid. dicp.ac.cn This method provides access to chiral THQs with high yields and excellent enantioselectivities. dicp.ac.cn

Enantioselective Synthetic Routes

The asymmetric synthesis of tetrahydroquinolines is a significant area of research, with numerous methods developed to control the stereochemical outcome of the reaction. While direct enantioselective synthesis of 6-(sec-butyl)-1,2,3,4-tetrahydroquinoline is not extensively documented, a variety of powerful techniques have been successfully applied to analogous structures. These methods provide a clear framework for how the chiral sec-butyl substituted variant could be obtained.

One prominent strategy is the asymmetric hydrogenation of quinolines . This approach is one of the most direct ways to produce chiral tetrahydroquinolines. acs.org Iridium-catalyzed asymmetric hydrogenation has been shown to be particularly effective. By carefully selecting the chiral ligand and solvent, it is possible to achieve high yields and excellent enantioselectivities. For instance, an enantiodivergent synthesis was developed where the choice of solvent (toluene/dioxane vs. ethanol) could selectively produce either the (R) or (S) enantiomer of various tetrahydroquinoline derivatives with up to 99% yield and 98% enantiomeric excess (ee). acs.org

Organocatalysis represents another powerful tool for the enantioselective synthesis of tetrahydroquinolines. Chiral phosphoric acids, for example, can catalyze the dehydrative cyclization of 2-aminochalcones followed by an asymmetric reduction with a Hantzsch ester, affording tetrahydroquinolines in excellent yields and enantioselectivities. acs.org Similarly, organocatalytic [4+2] cycloannulation reactions using ortho-aminophenyl para-quinone methides and various alkenes have been developed to construct tetrahydroquinolines with three contiguous stereogenic centers, achieving high yields and stereoselectivities. acs.orgnih.gov

Transition-metal-catalyzed reactions that form the heterocyclic ring have also been employed. Palladium-catalyzed intramolecular carboamination of alkenes is a notable example. This method generates tetrahydroquinolines containing quaternary carbon stereocenters with high levels of asymmetric induction by forming both a C-N and a C-C bond in a single transformation. acs.orgnih.gov Copper(I) hydride-catalyzed asymmetric hydroallylation of 1,2-dihydroquinolines has also been reported to yield 4-allyl substituted tetrahydroquinolines with good yields and excellent enantioselectivity. frontiersin.org

A biomimetic approach, using a regenerable NAD(P)H model in the presence of a chiral catalyst, has been developed for the asymmetric reduction of quinolines. This method has proven effective for a range of 2-functionalized quinolines, providing access to chiral tetrahydroquinolines with up to 99% ee. nih.gov

Table 1: Selected Enantioselective Methods for Tetrahydroquinoline Analogue Synthesis

Method Catalyst/Reagent Substrate Type Key Features Ref.
Asymmetric Hydrogenation Iridium Complex Quinolines Solvent-controlled enantiodivergence, high ee acs.org
Organocatalysis Chiral Phosphoric Acid 2-Aminochalcones Cascade reaction, excellent ee acs.org
Pd-Catalyzed Carboamination Pd2(dba)3 / (S)-Siphos-PE Aniline derivatives with pendant alkenes Forms quaternary stereocenters acs.orgnih.gov
Cu(I)H-Catalyzed Hydroallylation CuCl / (R,R)-Ph-BPE 1,2-Dihydroquinolines Forms 4-allyl-THQs, excellent ee frontiersin.org
Biomimetic Reduction Regenerable NAD(P)H model 2-Functionalized Quinolines High ee for functionalized THQs nih.gov

Diastereoselective Approaches

When multiple stereocenters are formed in a reaction, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry. For analogues of this compound, several diastereoselective methods have been established.

A highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes provides an efficient route to 4-aryl-substituted tetrahydroquinolines. This reaction proceeds with excellent diastereoselectivity, typically greater than a 20:1 diastereomeric ratio (dr), and in high yields. frontiersin.orgnih.gov The resulting products are densely functionalized, offering multiple points for further chemical modification.

Another effective method involves a tandem reduction-reductive amination sequence starting from methyl (2-nitrophenyl)acetate. Alkylation with an allylic halide, followed by ozonolysis and catalytic hydrogenation, leads to the formation of 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters. This process is highly diastereoselective, yielding the product with the C-2 alkyl group and the C-4 ester group in a cis relationship as a single diastereomer. acs.orgnih.gov

The synthesis of novel spiro-tetrahydroquinoline derivatives has been achieved through a one-pot, three-component reaction that proceeds with high diastereoselectivity. The proposed mechanism involves a sequential aza-Michael addition followed by an intramolecular Michael addition, where the transition state geometry favors the formation of one diastereomer over the other. nih.gov

Table 2: Examples of Diastereoselective Syntheses of Tetrahydroquinoline Analogues

Method Starting Materials Key Features Diastereomeric Ratio (dr) Ref.
[4+2] Annulation o-Tosylaminophenyl-p-quinone methides, Cyanoalkenes Forms highly substituted 4-aryl-THQs >20:1 frontiersin.orgnih.gov
Tandem Reduction-Amination Methyl (2-nitrophenyl)acetate, Allylic halides Forms cis-2,4-disubstituted THQs Single diastereomer acs.orgnih.gov
One-pot Spiro-annulation Chalcone derivatives, 2-Arylidene-1,3-indandiones Creates spiro-THQ derivatives High diastereoselectivity nih.gov

Kinetic Resolution as a Chiral Access Strategy

Kinetic resolution is a powerful strategy for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This leaves one enantiomer unreacted and enantioenriched.

A highly efficient kinetic resolution of racemic 2-substituted 1,2-dihydroquinolines has been developed using an asymmetric copper-catalyzed borylation reaction. This method simultaneously produces chiral 3-boryl-1,2,3,4-tetrahydroquinolines with two adjacent stereocenters in high yield and excellent enantioselectivity (up to 99% ee), while the unreacted 2-substituted 1,2-dihydroquinoline (B8789712) is also recovered with high enantiomeric excess (>98% ee). The process exhibits outstanding selectivity, with selectivity factors (s) reaching up to 569. nih.gov

Dynamic kinetic resolution (DKR) offers an advantage over standard kinetic resolution by racemizing the slower-reacting enantiomer in situ, theoretically allowing for a 100% yield of a single enantiomer. An enzymatic DKR of 8-amino-5,6,7,8-tetrahydroquinoline has been reported using Candida antarctica Lipase B (CaLB). acs.org In this process, the (R)-enantiomer is selectively acylated, while the remaining (S)-enantiomer undergoes racemization, leading to an isolated yield of the (R)-acetamide greater than the 50% maximum of a conventional kinetic resolution. acs.org More recently, a DKR-based asymmetric transfer hydrogenation of racemic 2-substituted quinolines has been developed, providing access to chiral tetrahydroquinolines with both endo- and exo-cyclic chiral centers in excellent yields and stereoselectivities. acs.org

Another approach involves the kinetic resolution of N-Boc-2-aryldihydroquinolines using a chiral base composed of n-butyllithium and (+)-sparteine. This method allows for the deprotonation of one enantiomer at a faster rate, providing the recovered starting material with good enantiomeric enrichment and a selectivity factor of approximately 20. nih.gov

Table 3: Kinetic Resolution Strategies for Tetrahydroquinoline Analogues

Method Substrate Catalyst/Reagent Key Outcome Selectivity (s) Ref.
Asymmetric Cu-catalyzed Borylation Racemic 2-substituted 1,2-dihydroquinolines Copper / Chiral phosphine (B1218219) ligand Enantioenriched borylated THQ and recovered starting material up to 569 nih.gov
Dynamic Kinetic Resolution Racemic 8-amino-5,6,7,8-tetrahydroquinoline Candida antarctica Lipase B >50% yield of a single enantiomeric product >500 acs.org
Dynamic Kinetic Resolution Racemic 2-substituted quinolines Chiral Ru or Rh complex Chiral THQs with endo/exo stereocenters >20:1 dr, >90% ee acs.org
Asymmetric Lithiation Racemic N-Boc-2-aryldihydroquinolines n-BuLi / (+)-sparteine Enantioenriched recovered starting material ~20 nih.gov

Advanced Spectroscopic Characterization and Structural Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete structural map can be assembled.

High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in 6-(sec-Butyl)-1,2,3,4-tetrahydroquinoline.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the saturated heterocyclic ring, and the protons of the sec-butyl group. Based on data from analogous structures like 1,2,3,4-tetrahydroquinoline (B108954) and its 6-substituted derivatives, the following chemical shifts can be predicted. researchgate.netchemicalbook.comresearchgate.net The aromatic protons (H-5, H-7, H-8) would appear in the downfield region (around 6.5-7.0 ppm). The protons on the saturated ring (H-2, H-3, H-4) would resonate in the aliphatic region, with the H-2 methylene (B1212753) protons adjacent to the nitrogen appearing further downfield (around 3.3 ppm) than the H-3 and H-4 protons (around 1.9 and 2.7 ppm, respectively). chemicalbook.com The N-H proton would likely appear as a broad singlet. The sec-butyl group would exhibit a methine proton, two methylene protons, and two methyl groups, each with a characteristic chemical shift and splitting pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and electronic environment. For this compound, 13 distinct carbon signals are expected, unless there is accidental overlap. The aromatic carbons would resonate in the range of 115-145 ppm. The carbons of the saturated ring would appear in the upfield region, typically between 20-50 ppm. The four carbons of the sec-butyl group would also be found in the aliphatic region. Data from related compounds like 6-bromo-1,2,3,4-tetrahydroquinoline (B1275206) helps in assigning these signals. researchgate.net

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2~ 3.3 (t)~ 42
C3~ 1.9 (m)~ 27
C4~ 2.7 (t)~ 22
C4a-~ 129
C5~ 6.8 (d)~ 127
C6-~ 137
C7~ 6.9 (dd)~ 125
C8~ 6.5 (d)~ 115
C8a-~ 144
N-Hbroad singlet-
sec-Butyl CHmultiplet~ 41
sec-Butyl CH₂multiplet~ 31
sec-Butyl CH₃ (a)doublet~ 12
sec-Butyl CH₃ (b)triplet~ 22

Note: These are predicted values based on analogous compounds and general spectroscopic principles. Actual experimental values may vary. The multiplicity is indicated as (s) singlet, (d) doublet, (t) triplet, (m) multiplet.

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.netsdsu.edu For this compound, COSY would show correlations between adjacent protons in the heterocyclic ring (H-2 with H-3, and H-3 with H-4) and within the sec-butyl group. It would also help distinguish the aromatic protons by showing their coupling relationships (e.g., H-7 with H-5 and H-8).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the carbon signal at ~42 ppm would show a cross-peak with the proton signal at ~3.3 ppm, confirming their assignment to C2/H2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. youtube.come-bookshelf.de This is crucial for connecting the different spin systems. For example, HMBC would show a correlation from the methine proton of the sec-butyl group to the C-6 aromatic carbon, confirming the substitution position. It would also link the H-8 proton to the C-4a and C-7 carbons, helping to piece together the quinoline (B57606) core.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 189, corresponding to its molecular weight. guidechem.com

The fragmentation pattern would be characteristic of the tetrahydroquinoline and sec-butyl structures. Key fragmentation pathways would likely include:

Loss of the sec-butyl group: A prominent peak would be expected at m/z 132, resulting from the cleavage of the sec-butyl radical (C₄H₉•, mass 57). This corresponds to the 1,2,3,4-tetrahydroquinolin-6-yl cation.

Loss of a methyl group: A peak at m/z 174 (M-15) from the loss of a methyl radical from the sec-butyl group.

Loss of an ethyl group: A peak at m/z 160 (M-29) from the loss of an ethyl radical.

Ring fragmentation: Cleavage within the tetrahydroquinoline ring can also occur, though these fragments are often less intense than the major cleavages at the substituent. For the parent 1,2,3,4-tetrahydroquinoline, a significant fragment is observed at m/z 132, arising from the loss of a hydrogen atom followed by ring stabilization. nih.gov

Predicted Major Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Identity Notes
189[M]⁺Molecular Ion
174[M - CH₃]⁺Loss of a methyl radical
160[M - C₂H₅]⁺Loss of an ethyl radical
132[M - C₄H₉]⁺Loss of the sec-butyl radical

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present. The IR spectrum of this compound would display several characteristic absorption bands.

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the saturated ring and the sec-butyl group) appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C Stretch: Aromatic C=C stretching vibrations will produce one or more bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the amine is expected in the 1250-1350 cm⁻¹ range.

Aromatic Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the benzene (B151609) ring.

The IR spectrum of the parent compound, 1,2,3,4-tetrahydroquinoline, shows characteristic peaks that support these expected regions. nist.gov

Advanced Optical Spectroscopies (e.g., Time-Resolved Fluorescence, UV-Vis)

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to absorb UV light. The UV-Vis spectrum of the parent 1,2,3,4-tetrahydroquinoline shows absorption maxima that are characteristic of the aniline-like chromophore. nist.gov The addition of the sec-butyl group at the 6-position is expected to cause a slight bathochromic (red) shift in the absorption bands due to its electron-donating inductive effect. Typical absorption maxima for such systems are found around 250 nm and 300 nm. science-softcon.de

Time-Resolved Fluorescence: Many quinoline derivatives are known to be fluorescent. nih.gov Fluorescence spectroscopy can provide insights into the excited state properties of the molecule. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound may exhibit fluorescence emission. Time-resolved fluorescence studies could determine the fluorescence lifetime, which is the average time the molecule spends in the excited state. This can be influenced by the solvent environment and the presence of quenchers. For similar fluoroquinolones, emission maxima are often observed in the 360-500 nm range. nih.gov

Computational Chemistry and Theoretical Investigations of 6 Sec Butyl 1,2,3,4 Tetrahydroquinoline and Its Analogues

Quantum Chemical Calculations (e.g., DFT, QSAR)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone in the study of tetrahydroquinoline systems. These methods allow for a detailed exploration of the electronic structure and its relationship with molecular properties. Quantitative Structure-Activity Relationship (QSAR) models, often built upon descriptors derived from computational methods, further enable the prediction of biological activities. mdpi.com

The three-dimensional arrangement of atoms in 6-(sec-butyl)-1,2,3,4-tetrahydroquinoline is crucial to its function. The saturated portion of the tetrahydroquinoline ring system allows for the existence of multiple conformers. nih.gov Theoretical studies on the parent 1,2,3,4-tetrahydroquinoline (B108954) (THQ) have identified four stable conformations, which exist as two pairs of energetically equivalent enantiomers. nih.gov These conformers are separated by a relatively low energy barrier, suggesting that conformational cooling to the most stable form can occur efficiently. nih.gov

For substituted tetrahydroquinolines, such as the 6-sec-butyl derivative, the orientation of the sec-butyl group relative to the quinoline (B57606) ring system will introduce additional conformational possibilities. Molecular geometry optimization using DFT methods, for instance at the B3LYP/6-311+G(**) level of theory, is a standard approach to determine the most stable conformations. nih.gov These calculations provide optimized bond lengths, bond angles, and dihedral angles that characterize the lowest energy state of the molecule. For the analogous compound 6-methyl-1,2,3,4-tetrahydroquinoline, DFT calculations have been successfully used to interpret its vibrational spectra, indicating a high level of accuracy in the predicted geometry. nih.gov

Table 1: Representative Conformational Data for Tetrahydroquinoline Analogues (Note: Data is illustrative and based on studies of related tetrahydroquinoline structures.)

ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s) (°)
Enantiomeric Pair 10.00Varies
Enantiomeric Pair 2~0.30Varies

This table is a representation of the type of data obtained from conformational analysis of tetrahydroquinoline analogues. Specific values for this compound would require dedicated computational studies.

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 2: Representative Frontier Orbital Energies for Tetrahydroquinoline Analogues (Note: Data is illustrative and based on studies of related tetrahydroquinoline structures.)

Compound AnalogueHOMO Energy (eV)LUMO Energy (eV)Band Gap (eV)
1-Benzenesulfonyl-THQ-6.5-1.55.0
Nitro-THQ derivative-7.2-2.84.4

This table provides examples of calculated frontier orbital energies for analogous compounds. The actual values for this compound would depend on the specific computational method and basis set used.

From the HOMO and LUMO energies, a variety of global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors are central to conceptual DFT and provide a framework for understanding and predicting reaction outcomes.

Chemical Potential (μ): Related to the escaping tendency of an electron from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger band gap corresponds to greater hardness.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Nucleophilicity: While various scales exist, it is generally related to the HOMO energy. A higher HOMO energy suggests greater nucleophilicity.

These descriptors are invaluable in QSAR studies, where they can be correlated with biological activity. mdpi.com For instance, in the context of designing novel inhibitors, these indices can help in understanding how modifications to the tetrahydroquinoline scaffold, such as the introduction of the sec-butyl group, affect its interaction with a biological target. mdpi.comresearchgate.net A computational study on the nitration of tetrahydroquinoline has successfully used DFT calculations to rationalize the observed regioselectivity, demonstrating the predictive power of these theoretical approaches. researchgate.net

Theoretical Prediction of Spectroscopic Properties (e.g., TD-DFT for Absorption/Emission)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. youtube.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can provide theoretical spectra that can be compared with experimental data.

For analogues of this compound, TD-DFT calculations have been employed to analyze the nature of electronic transitions. rsc.orgresearchgate.net Studies on 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives have shown that the long-wavelength absorption bands can be assigned to π → π* transitions, which involve an intramolecular charge transfer. rsc.orgresearchgate.net The agreement between theoretically calculated and experimentally measured absorption wavelengths and molar extinction coefficients is often good, validating the computational approach. rsc.orgresearchgate.net Such calculations for this compound would help in assigning its experimental UV-Vis spectrum and understanding the influence of the sec-butyl substituent on its photophysical properties.

Table 3: Representative TD-DFT Data for a Tetrahydroquinoline Analogue (Note: Data is illustrative and based on studies of related tetrahydroquinoline structures.)

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3100.15HOMO → LUMO
S₀ → S₂2850.08HOMO-1 → LUMO
S₀ → S₃2500.22HOMO → LUMO+1

This table illustrates the type of information obtained from TD-DFT calculations. The specific values are hypothetical and serve as an example.

Theoretical Studies on Stereoselectivity and Chirality

Computational methods can be used to model the transition states of reactions, allowing for the prediction of stereoselectivity. For example, in reactions involving the tetrahydroquinoline scaffold, theoretical calculations can help determine why one stereoisomer is formed preferentially over another. nih.gov This is achieved by calculating the energies of the different diastereomeric transition states; the lower the energy of a transition state, the faster the reaction pathway and the more abundant the corresponding product.

Future Research Trajectories for 6 Sec Butyl 1,2,3,4 Tetrahydroquinoline Chemistry

Innovations in Green Chemistry and Sustainable Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research on 6-(sec-Butyl)-1,2,3,4-tetrahydroquinoline will increasingly prioritize green and sustainable approaches that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the advancement of domino reactions , also known as cascade or tandem reactions. These processes allow for the construction of complex molecules like THQs in a single operation without isolating intermediates, which significantly improves atom economy and reduces solvent and energy usage. nih.gov Such methods are prime examples of green chemistry, and new domino strategies could be designed specifically for the synthesis of 6-substituted THQs from simple starting materials. nih.gov

Electrochemical synthesis represents another frontier for sustainable chemistry. Using electricity as a "traceless" reagent to drive reactions avoids the need for stoichiometric chemical oxidants or reductants, which are often hazardous and produce waste. rsc.org Recent studies have demonstrated the successful synthesis of THQ derivatives through electrochemical hydrogenation of quinolines, using mild conditions and achieving high efficiency. rsc.org Future work could adapt these electrochemical methods for the large-scale, green production of this compound.

The use of bio-based solvents and catalysts is also a key area of innovation. Glycerol (B35011), a non-toxic, biodegradable byproduct of biodiesel production, has been explored as a green solvent and catalyst for quinoline (B57606) synthesis. mdpi.com Research into adapting methods like the Skraup synthesis to use glycerol under pressurized conditions could lead to more sustainable routes for producing alkyl-substituted quinolines, which can then be reduced to their corresponding THQ derivatives. mdpi.com

Furthermore, the borrowing hydrogen (BH) methodology offers a highly atom-efficient pathway for forming C-N bonds. acs.org This process, often catalyzed by earth-abundant metals, uses alcohols as alkylating agents, with water being the only byproduct. acs.org Tailoring BH systems for the reaction of a suitably substituted 2-aminobenzyl alcohol with a secondary alcohol could provide a direct and sustainable route to this compound. acs.org

Green Synthesis StrategyPrinciplePotential Application for 6-(sec-Butyl)-THQKey AdvantagesReference
Domino Reactions Multiple bond-forming reactions in one pot without isolating intermediates.Synthesis from simple nitroarenes or anilines in a single, efficient step.High atom economy, reduced waste, operational simplicity. nih.gov
Electrochemical Synthesis Use of electricity as a "clean" reagent to drive redox reactions.Selective hydrogenation of 6-sec-butylquinoline (B1585459) to the target THQ.Avoids hazardous reagents, mild conditions, high selectivity. rsc.orgrsc.org
Borrowing Hydrogen Use of alcohols as alkylating agents, catalyzed by a metal complex, producing only water as a byproduct.One-pot synthesis from a substituted 2-aminobenzyl alcohol and a secondary alcohol.High atom economy, use of renewable starting materials, no need for external reducing agents. acs.org
Bio-based Solvents Replacement of traditional volatile organic compounds with green alternatives like glycerol.Modified Skraup-type synthesis of the quinoline precursor in a sustainable solvent.Reduced environmental impact, use of renewable resources. mdpi.com

Development of Highly Efficient and Selective Catalytic Systems

Catalysis is central to the synthesis of complex molecules, and future research will focus on creating novel catalytic systems that offer unprecedented efficiency and selectivity for producing this compound. The goal is to control not only the regioselectivity (placement of the sec-butyl group at the 6-position) but also potential stereoselectivity in the heterocyclic ring.

Catalysts based on earth-abundant metals like manganese and copper are gaining traction as sustainable alternatives to precious metals. Manganese(I) pincer complexes, for instance, have proven effective in promoting the borrowing hydrogen methodology for THQ synthesis. acs.org Future work will likely involve designing new pincer ligands to fine-tune the catalyst's activity and selectivity for specific substrates required for synthesizing the 6-sec-butyl derivative.

Gold-catalyzed reactions have also emerged as a powerful tool, particularly for tandem hydroamination and asymmetric transfer hydrogenation processes that can produce chiral THQs with excellent enantioselectivity. organic-chemistry.org The development of gold catalysts that can function as both a π-Lewis acid and a chiral Lewis acid within the same reaction vessel opens up possibilities for the asymmetric synthesis of this compound. organic-chemistry.org

Copper-catalyzed domino reactions provide a scalable and versatile route to various THQ scaffolds. researchgate.net These systems can operate under mild conditions and show high functional group tolerance, making them suitable for constructing highly substituted THQs. acs.org Research could focus on developing copper-based catalytic systems for inverse-electron-demand aza-Diels-Alder reactions to build the functionalized THQ core. acs.org

Finally, photocatalysis using visible light is a rapidly advancing field that enables new types of cyclization reactions under exceptionally mild conditions. nih.gov The use of iridium-based photocatalysts, for example, can selectively yield quinoline derivatives from simple precursors, which can then be hydrogenated. nih.gov Exploring photocatalytic pathways could lead to novel, energy-efficient syntheses of the 6-sec-butylquinoline precursor.

Catalyst TypeReactionKey FeaturesPotential for 6-(sec-Butyl)-THQReference
Manganese PN3 Pincer Borrowing HydrogenEarth-abundant metal, atom-efficient, produces only water as byproduct.Selective one-pot synthesis from 2-aminobenzyl alcohols. acs.org
Gold/Chiral Phosphate Hydroamination/Transfer HydrogenationDual-function catalysis, high enantioselectivity.Asymmetric synthesis of chiral 6-(sec-Butyl)-THQ. organic-chemistry.org
Copper Domino Cyclization / Aza-Diels-AlderScalable, mild conditions, good functional group tolerance.Diastereoselective synthesis of functionalized derivatives. researchgate.netacs.org
Iridium Photocatalyst Visible-Light-Mediated CyclizationAtom-economical, mild conditions, high site selectivity.Energy-efficient synthesis of the quinoline precursor. nih.gov
o-Quinone/Co(salophen) Oxidative DehydrogenationOperates with ambient air at room temperature.Dehydrogenation of the THQ to the corresponding quinoline for further study. acs.org

Advanced Strategies for Complex Functionalization

While the synthesis of the core this compound structure is important, its value as a scaffold lies in the ability to introduce additional functional groups. Future research will explore advanced strategies for the late-stage, selective functionalization of the pre-formed THQ ring system, allowing for the rapid generation of diverse molecular libraries.

One key direction is the direct C-H functionalization of the THQ core. Methods for the selective deprotonation and subsequent alkylation or arylation at the C4 position have been developed using organolithium bases. chemrxiv.org Applying and extending these methods to the 6-sec-butyl derivative would enable the introduction of a wide range of substituents at a position crucial for modulating biological activity.

Cross-dehydrogenative coupling (CDC) reactions offer another powerful approach. These reactions form C-C or C-heteroatom bonds by removing two hydrogen atoms, avoiding the need for pre-functionalized starting materials. acs.org The development of heterogeneous nanocatalysts, such as copper nanoparticles, could facilitate the oxidative α-functionalization at the C1 position of this compound to introduce groups like nitromethane (B149229) (in aza-Henry reactions) or to form 3,4-dihydroquinolones. acs.org

Furthermore, inverse-electron-demand hetero-Diels-Alder reactions can be used to construct highly functionalized THQ derivatives containing multiple substituents with high diastereoselectivity. acs.org This strategy could be employed to build the 6-(sec-butyl) THQ ring with other desired functional groups already in place, offering a convergent approach to complex targets. acs.org

Biomimetic approaches, such as the asymmetric reduction of functionalized quinolines using chiral NAD(P)H models, can provide enantiomerically pure 2-functionalized THQs. nih.gov This methodology could be applied to a 6-sec-butyl-2-substituted quinoline precursor to access chiral derivatives with high optical purity. nih.gov

Synergistic Integration of Experimental and Computational Methodologies

The integration of computational chemistry with experimental work is a powerful paradigm that accelerates discovery and deepens mechanistic understanding. Future research on this compound will greatly benefit from this synergy.

Density Functional Theory (DFT) calculations can be used to predict reaction outcomes and optimize conditions. For example, computational studies on the nitration of THQ have successfully explained the regioselectivity observed under different reaction conditions, allowing for the targeted synthesis of specific isomers like 6-nitro-THQ. researchgate.net Similar studies could be performed to predict the outcome of various electrophilic substitution reactions on the 6-sec-butyl derivative, guiding experimental efforts to functionalize the aromatic ring. These computational models can optimize σ complexes in both gas and condensed phases to agree with experimental results. researchgate.net

Molecular Dynamics (MD) simulations and docking studies can be used to understand how molecules like this compound and its derivatives interact with biological targets. nih.gov While not providing dosage or safety information, these in-silico techniques can predict binding affinities and modes, helping to prioritize which derivatives to synthesize for potential therapeutic applications. For instance, computational screening of quinoline-based compounds has been used to identify potential inhibitors for proteins. nih.gov

This synergistic approach can also elucidate complex reaction mechanisms. researchgate.netacs.org For instance, combining experimental data with QM/MM (Quantum Mechanics/Molecular Mechanics) calculations can reveal the rate-limiting steps and transition states in catalytic cycles. acs.org This knowledge is critical for rationally designing more efficient catalysts and for understanding unexpected reactivity, ultimately leading to more robust and reliable synthetic methods. researchgate.net

Exploration of New Chemical Reactivities and Transformations

Beyond optimizing existing methods, a significant future research trajectory involves discovering entirely new reactions and transformations for the this compound scaffold. This exploration can unlock novel molecular architectures and functionalities.

Visible-light-mediated reactions are a rapidly growing area that offers unique reactivity not accessible through traditional thermal methods. nih.gov Mechanistic investigations have shown that iminium intermediates, which can be formed from THQ derivatives, can absorb visible light to generate excited states that drive unique cyclization and functionalization reactions. nih.gov Applying these photochemical principles to this compound could lead to the discovery of novel transformations.

The development of new multicomponent reactions (MCRs) is another promising avenue. rsc.org MCRs, such as the Povarov reaction, allow for the assembly of complex THQ structures from three or more simple starting materials in a single step. organic-chemistry.orgmdpi.com Designing new MCRs tailored to produce 6-sec-butyl substituted THQs would be a highly efficient strategy for creating libraries of diverse compounds.

Exploring the reactivity of the THQ core in novel annulation reactions can lead to the construction of fused polycyclic systems. frontiersin.org For instance, using ortho-substituted p-quinone methides in [4+2] annulation reactions has been shown to produce valuable 4-aryl-substituted THQs with high diastereoselectivity. frontiersin.org Adapting such strategies could allow for the synthesis of complex, rigid scaffolds built upon the this compound framework.

Finally, further investigation into domino reactions will continue to yield new and efficient ways to synthesize highly substituted THQs. nih.gov Strategies involving sequences like reductive amination followed by nucleophilic aromatic substitution (SNAr) have proven successful for preparing THQs with previously inaccessible substitution patterns. nih.gov The design of new domino sequences will be a key driver of innovation in THQ chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.